Home > Products > Screening Compounds P138982 > 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride
2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride - 2126177-11-3

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

Catalog Number: EVT-2996065
CAS Number: 2126177-11-3
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diazepane derivatives, particularly those containing the "2-(1,4-Diazepan-1-yl)-N-methylacetamide" moiety, have emerged as promising compounds in medicinal chemistry. These compounds are primarily investigated for their potential as positive inotropic agents, meaning they can increase the force of heart muscle contractions [, , ].

Future Directions
  • Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies will be crucial to identify the structural features responsible for the positive inotropic activity and optimize the potency and selectivity of these compounds [, ].

2-(4-(4-(2-Chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide

  • Compound Description: This compound exhibited significant positive inotropic activity in an in vitro study using isolated rabbit-heart preparations. It demonstrated a 6.79 ± 0.18% increase in stroke volume at a concentration of 1×10–5 M, surpassing the standard drug Milrinone (1.67 ± 0.64% increase). []
  • Relevance: This compound shares a core structure with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride: the 2-(1,4-diazepan-1-yl)acetamide moiety. The presence of this shared structure suggests potential similarities in their biological activities and pharmacological profiles. []

2-(4-(4-Methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6m)

  • Compound Description: This derivative displayed notable positive inotropic activity, enhancing stroke volume by 8.38 ± 0.16% at 3 × 10−5 M in isolated rabbit heart preparations, compared to milrinone's 2.45 ± 0.06% increase. []
  • Relevance: This compound, similar to 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, features the 2-(1,4-diazepan-1-yl)acetamide moiety. The shared substructure suggests potential similarities in their interactions with biological targets and pharmacological effects. []

2-(4-Substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for positive inotropic activity. Several compounds within this series showed promising results compared to the standard drug milrinone. [] []
  • Relevance: These compounds are structurally analogous to 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, sharing the 2-(1,4-diazepan-1-yl)acetamide core structure. This structural similarity suggests that they might exhibit similar pharmacological properties and biological activities. [] []

2-(4-Substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

  • Compound Description: Researchers synthesized and assessed this series of compounds for their positive inotropic effects. They discovered that some of these derivatives exhibited favorable activity when compared to milrinone, a standard drug. []
  • Relevance: This series features the 2-(1,4-diazepan-1-yl)acetamide core, a structural element also present in 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. This common structural motif indicates a potential for shared biological targets and pharmacological activities. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available factor Xa inhibitor discovered through structural optimization of a high-throughput screening hit. It demonstrates favorable pharmacokinetic properties and is currently under clinical development for thromboembolic diseases. []
  • Relevance: This compound shares the 1,4-diazepane ring system with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. While the core structures differ, the presence of this shared ring system suggests a potential for overlapping biological activities and pharmacological profiles. []

6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine

  • Compound Description: Identified as a 5-HT3 receptor hit fragment, this compound served as a starting point for developing a series of (iso)quinoline and quinazoline derivatives with high affinity for the 5-HT3 receptor. [] []
  • Relevance: Both this compound and 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride contain the 1,4-diazepane ring system, indicating a potential for shared chemical and biological properties. Despite differences in their core structures, the presence of this common ring system suggests a possible overlap in their pharmacological profiles. [] []

6-methoxy-8-(4-methyl-1,4-diazepan-1-yl)-N-(4-morpholinophen-yl)-4-oxo-1,4-dihydroquinoline-2-carboxamide

  • Compound Description: This quinolone derivative, developed by AstraZeneca, exhibits potent 5HT1B antagonist activity. []
  • Relevance: This compound, like 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, incorporates the 1,4-diazepane ring system. Despite having different core structures, the shared ring system suggests a potential for similar pharmacological activities and biological profiles. []

(S)-(-)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride

  • Compound Description: This compound is a derivative of 4-fluoro-5-sulfonylisoquinoline and exhibits structural features indicative of steric effects influencing its molecular conformation. []
  • Relevance: This compound and 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride share the 1,4-diazepane ring system. Though their core structures differ, the common ring system suggests potential similarities in their chemical properties and potential biological activities. []
  • Compound Description: PS200981 is a p38 kinase inhibitor identified through high-throughput screening. It shows potency against p38α and p38β isoforms, inhibiting LPS-induced TNF production in human monocytes and mice. Its activity highlights the importance of the 3-amino-4-methylbenzamide synthon for p38 inhibition. []
  • Relevance: This compound shares the 1,4-diazepane ring system with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. Although their core structures differ significantly, the presence of this common ring system suggests a potential for overlapping pharmacological effects and interactions with biological targets. []

N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050)

  • Compound Description: CHMFL-ALK/EGFR-050 is a potent ALK/EGFR dual kinase inhibitor designed to overcome drug resistance in NSCLC. It exhibits activity against various ALK/EGFR associated drug-resistant mutants. []
  • Relevance: Both CHMFL-ALK/EGFR-050 and 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride incorporate the 1,4-diazepane ring system. Despite differences in their core structures, the shared ring system suggests potential similarities in their interactions with biological targets and pharmacological profiles. []

2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives

  • Compound Description: This series of non-peptidic small molecules was designed as potential falcipain-2 inhibitors. They were designed based on the pharmacophoric requirements of falcipain-2 inhibitors and adhering to Lipinski's Rule of Five for improved pharmacokinetic profiles. [] []
  • Relevance: These compounds share the 2-(1,4-diazepan-1-yl)-N-phenylacetamide core structure with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, suggesting potential similarities in their biological activities, pharmacological profiles, and interactions with biological targets. The close structural resemblance implies that these compounds might exhibit comparable pharmacological properties. [] []
  • Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor and shows promise for treating and preventing symptoms associated with vestibular disorders. Its selectivity for the H4 receptor over the H3 receptor is a key characteristic. []
  • Relevance: While this compound doesn't share the core structure with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, it's included due to its presence within a broader research context focusing on compounds containing cyclic amine moieties, including diazepane derivatives. This inclusion highlights the exploration of diverse chemical structures containing cyclic amines for potential therapeutic applications. []
Overview

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride is a chemical compound with the molecular formula C9H21Cl2N3OC_9H_{21}Cl_2N_3O and a molecular weight of approximately 258.19 g/mol. This compound features a diazepane ring, which contributes to its structural and functional properties. It is primarily utilized in scientific research, particularly in biochemistry and pharmacology, due to its potential interactions with biological targets and its utility in synthetic chemistry.

Source

The compound is synthesized through various chemical methods and is available from multiple chemical suppliers, including Sigma-Aldrich and Benchchem. Its synthesis and applications have been documented in several patents and scientific literature, indicating its relevance in medicinal chemistry and biological research.

Classification

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride is classified as an amide due to the presence of the acetamide functional group. Additionally, it belongs to the class of diazepane derivatives, which are known for their potential pharmacological activities.

Synthesis Analysis

Methods

The synthesis of 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride typically involves several steps:

  1. Formation of Diazepane: The initial step generally includes the cyclization of appropriate precursors to form the diazepane ring.
  2. Acetamide Formation: The diazepane derivative is then reacted with methyl acetamide under controlled conditions to introduce the acetamide functionality.
  3. Dihydrochloride Salt Formation: The final product is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Technical Details

  • Reaction Conditions: The reactions are often performed under controlled temperature and pH conditions to ensure high yield and purity.
  • Purification Steps: Techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed to purify the final product.
Molecular Structure Analysis

Structure

The molecular structure of 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride can be represented as follows:

Molecular Structure C9H21Cl2N3O\text{Molecular Structure }C_9H_{21}Cl_2N_3O

Data

  • Molecular Weight: 258.19 g/mol
  • InChI Key: A unique identifier for the compound that can be used for database searches.
  • Structural Features: The compound contains a diazepane ring and an acetamide group, which contribute to its unique chemical properties.
Chemical Reactions Analysis

Reactions

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride can undergo various chemical reactions typical of amides and diazepanes:

  1. Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
  2. Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
  3. Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Technical Details

  • Common Reagents: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used in these reactions.
  • Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
Mechanism of Action

The mechanism of action for 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride involves its interaction with biological targets:

  1. Binding Affinity: The compound exhibits a binding affinity to specific receptors or enzymes, influencing their activity.
  2. Biological Pathways: It may modulate various biochemical pathways due to its structural characteristics, particularly those involving neurotransmitter systems.

Data

Research indicates that this compound has potential therapeutic applications due to its ability to interact with biological macromolecules effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of polar functional groups.

Chemical Properties

  • Melting Point: Not specifically documented but generally falls within typical ranges for similar compounds.
  • Stability: Stable under normal laboratory conditions but should be stored away from strong acids or bases.
Applications

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride has several applications:

  1. Pharmaceutical Research: Investigated for its potential as a therapeutic agent, particularly in modulating enzyme activity and influencing receptor interactions.
  2. Synthetic Chemistry: Used as a building block in the synthesis of more complex molecules.
  3. Biochemical Studies: Valuable for understanding biochemical pathways and developing new therapeutic agents due to its unique interaction profiles.

This compound's structural features allow for distinct biological activities that are currently being explored in scientific research, highlighting its significance in medicinal chemistry and related fields.

Properties

CAS Number

2126177-11-3

Product Name

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

IUPAC Name

2-(1,4-diazepan-1-yl)-N-methylacetamide;dihydrochloride

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16

InChI

InChI=1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H

InChI Key

HIPJVKPNKGJQLO-UHFFFAOYSA-N

SMILES

CNC(=O)CN1CCCNCC1.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.